molecular formula C9H11N3 B6176167 1-azido-2-(propan-2-yl)benzene CAS No. 35774-48-2

1-azido-2-(propan-2-yl)benzene

Cat. No.: B6176167
CAS No.: 35774-48-2
M. Wt: 161.20 g/mol
InChI Key: WZWDRSJNEZGLDX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azide (B81097) Chemistry within Aromatic Systems

The journey of azide chemistry began in the 19th century with Peter Griess's preparation of phenyl azide in 1864. wikipedia.org Initially, interest in organic azides was somewhat cautious due to their potential instability. wikipedia.org However, the discovery of key reactions, such as the Curtius rearrangement of acyl azides to isocyanates described by Theodor Curtius in the 1890s, and Rolf Huisgen's seminal work on 1,3-dipolar cycloadditions, gradually unveiled the synthetic potential of these compounds. wikipedia.org A significant turning point for aryl azides came with the development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" independently reported by Sharpless and Meldal. nih.govorganic-chemistry.org This reaction's reliability and specificity dramatically increased the interest in and application of aryl azides. wikipedia.orgsigmaaldrich.com The synthesis of aryl azides has also evolved, with methods moving beyond the classical diazotization of anilines to include copper-catalyzed diazo transfer from sources like triflyl azide (TfN₃) to anilines. researchgate.neteurekaselect.com

Overview of Azidoaryl Reactivity Paradigms and Their Synthetic Versatility

The synthetic versatility of azidoaryl compounds is rooted in two primary reactivity paradigms: their function as 1,3-dipoles and their ability to undergo nitrogen extrusion to form highly reactive nitrene intermediates. wikipedia.orgmdpi.com These pathways open doors to a wide range of chemical transformations, including the synthesis of various nitrogen-containing heterocycles. mdpi.comsioc-journal.cn

Fundamental Principles of Azide as a 1,3-Dipole

The azide group is a classic example of a 1,3-dipole, a molecule with delocalized electrons and charge separation across three atoms. wikipedia.org This electronic configuration allows azides to readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings. nih.govmdpi.comwikipedia.org The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to yield a 1,2,3-triazole is a prominent example of this reactivity. wikipedia.org While the thermal reaction often produces a mixture of regioisomers, the development of copper- and ruthenium-catalyzed versions has provided remarkable control over the regioselectivity, yielding 1,4- and 1,5-disubstituted triazoles, respectively. organic-chemistry.orgwikipedia.org The reactivity of aryl azides in these cycloadditions can be influenced by substituents on the aromatic ring; for instance, electron-deficient perfluorinated aryl azides exhibit accelerated reaction rates with electron-rich dipolarophiles. nih.gov

Nitrogen Extrusion Pathways and Nitrene Formation

Upon thermolysis or photolysis, aryl azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as an aryl nitrene. wikipedia.orgwikipedia.orgnjit.edu Nitrenes are the nitrogen analogs of carbenes and are electron-deficient species, making them potent electrophiles. wikipedia.orgjournalajocs.com The reactivity of the generated nitrene is dependent on its spin state (singlet or triplet), which can be influenced by the reaction conditions. wikipedia.orgnih.gov

Singlet nitrenes can undergo a variety of reactions, including:

C-H insertion: Insertion into carbon-hydrogen bonds to form amines or amides. wikipedia.orgbenthamdirect.com

Cycloaddition: Addition to double bonds to form aziridines. purdue.edursc.org

Ring expansion: Aryl nitrenes can rearrange to form seven-membered ring cumulenes. wikipedia.org

Triplet nitrenes, being more stable, tend to react in a stepwise manner. wikipedia.org The formation and subsequent reactions of aryl nitrenes have been harnessed in numerous synthetic applications, including intramolecular C-H amination to form indolines and other N-heterocycles. nih.govnih.gov Metal catalysts, such as those based on iridium, rhodium, and iron, have been shown to facilitate nitrene transfer reactions from aryl azides under milder conditions than traditional thermolysis or photolysis. nih.govorganic-chemistry.orgnih.gov

Structural Significance of Ortho-Substituted Aryl Azides: The Case of 1-Azido-2-(propan-2-yl)benzene

The presence of a substituent at the ortho position of an aryl azide can significantly influence its reactivity. In the specific case of This compound , the isopropyl group introduces steric hindrance around the azide functionality.

This steric bulk can impact the compound's reactivity in several ways:

Cycloaddition Reactions: The steric hindrance from the ortho-isopropyl group may disfavor the approach of a dipolarophile, potentially slowing down the rate of cycloaddition reactions compared to less hindered aryl azides. nih.gov

Nitrene Insertion Reactions: In intramolecular reactions, the proximity of the isopropyl group's C-H bonds could facilitate intramolecular C-H insertion of the corresponding nitrene upon its formation. For instance, irradiation of some ortho-alkyl-substituted aryl azides has been shown to yield indolines through insertion into a tertiary C-H bond. nih.gov

Curtius Rearrangement: In related acyl azides, ortho-alkyl substituents have been shown to accelerate the rate of the Curtius rearrangement due to steric destabilization of the starting azide. researchgate.net A similar effect might be anticipated in the reactions of this compound that proceed through nitrene intermediates.

While monosubstitution at the ortho position, such as with a methyl group, has been shown to have minimal impact on some base-catalyzed amide formation reactions, the larger steric profile of the isopropyl group in this compound could lead to more pronounced effects. rsc.org For example, while 2,6-dichlorophenyl azide can still participate in certain reactions, the highly hindered 2,6-dimethylphenyl azide is often unreactive. rsc.org

Below is a data table summarizing key properties of related aryl azides.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Reactivity FeatureReference
Phenyl azideC₆H₅N₃119.13Parent compound for aryl azides wikipedia.org
2-Methylphenyl azideC₇H₇N₃133.15Ortho-monosubstituted, generally reactive rsc.org
2,6-Dimethylphenyl azideC₈H₉N₃147.18Sterically hindered, often unreactive rsc.org
2,6-Dichlorophenyl azideC₆H₃Cl₂N₃188.02Sterically hindered, but can be reactive rsc.org
Perfluorophenyl azideC₆F₅N₃211.08Electron-deficient, highly reactive in cycloadditions nih.gov

Current Research Frontiers and Unexplored Potential of Azidoaryl Chemistry

The field of azidoaryl chemistry continues to be an active area of research. Current frontiers include the development of novel catalytic systems for nitrene transfer reactions, enabling milder reaction conditions and greater functional group tolerance. nih.govnih.govrsc.org The use of visible light photoredox catalysis to generate nitrenes from aryl azides is a particularly promising area, offering spatiotemporal control over reactive intermediate formation. nih.govrsc.org

Furthermore, the application of aryl azides in bioconjugation and chemical biology is expanding rapidly. rsc.orgrsc.org Their ability to participate in bioorthogonal "click" reactions and to act as photoaffinity labeling agents makes them invaluable tools for studying biological systems. eurekaselect.combenthamdirect.comrsc.org

The unexplored potential of specifically substituted aryl azides, such as this compound, lies in harnessing the unique steric and electronic effects of the substituents to control reaction pathways and develop novel synthetic methodologies. For instance, the interplay between the steric bulk of the ortho-isopropyl group and the reactivity of the azide could be exploited to favor specific intramolecular cyclization products or to modulate the stability and reactivity of the corresponding nitrene intermediate. Further investigation into the precise effects of such substitution patterns will undoubtedly lead to new discoveries and applications in organic synthesis.

Properties

IUPAC Name

1-azido-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWDRSJNEZGLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301285
Record name 1-Azido-2-(1-methylethyl)benzene
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Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35774-48-2
Record name 1-Azido-2-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35774-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azido-2-(1-methylethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Azido 2 Propan 2 Yl Benzene and Congeneric Systems

Regioselective Introduction of the Azido (B1232118) Group onto Aromatic Scaffolds

The introduction of an azide (B81097) functional group onto an aromatic ring with high regioselectivity is a cornerstone of synthesizing 1-azido-2-(propan-2-yl)benzene. Several classical and modern techniques have been developed to achieve this transformation, each with its own mechanistic nuances and practical considerations.

Diazotization-Azide Substitution Sequences and Mechanistic Considerations

One of the most established and reliable methods for introducing an azide group onto an aromatic ring is through a diazotization-azide substitution sequence. byjus.comorganic-chemistry.org This process begins with the conversion of a primary aromatic amine, in this case, 2-isopropylaniline, into a diazonium salt. byjus.comguidechem.comchemicalbook.comsigmaaldrich.com

The reaction is typically initiated by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile. byjus.commasterorganicchemistry.comyoutube.com The amine's nitrogen atom attacks the nitrosonium ion, leading to the formation of an N-nitrosamine after deprotonation. byjus.com Subsequent protonation and dehydration steps in the acidic medium generate the aryl diazonium ion. byjus.com

Once the diazonium salt is formed, it serves as an excellent leaving group (N₂ gas), facilitating nucleophilic substitution. The introduction of the azide is achieved by reacting the diazonium salt with an azide source, most commonly sodium azide (NaN₃). scielo.br The azide ion (N₃⁻) acts as the nucleophile, displacing the dinitrogen molecule to yield the desired aryl azide. scielo.br The stability and reactivity of the diazonium salt are crucial and can be influenced by the choice of the counterion from the acid used in the diazotization step. researchgate.net

Direct Azidation Protocols (e.g., C–H Azidation, Hydroxyazidation)

More recent advancements in synthetic chemistry have led to the development of direct azidation methods, which offer a more atom-economical approach by functionalizing a C-H bond directly. researchgate.net These methods bypass the need for pre-functionalized substrates like anilines.

C-H Azidation: This strategy involves the direct conversion of a C-H bond on the aromatic ring to a C-N₃ bond. nih.gov Various catalytic systems, often employing transition metals, have been developed to facilitate this transformation. nih.govnih.gov For instance, rhodium-catalyzed C-H amination using alkyl azides as the nitrogen source has been reported. ibs.re.kr Manganese-catalyzed aliphatic C-H azidation has also shown promise for late-stage functionalization. nih.gov The regioselectivity of these reactions is often directed by existing functional groups on the aromatic scaffold. In the context of isopropylbenzene, directing the azidation to the ortho position can be a significant challenge. hmdb.ca

Hydroxyazidation: This method involves the difunctionalization of an alkene. An efficient manganese-catalyzed aerobic oxidative hydroxyazidation of olefins has been developed for the synthesis of β-azido alcohols. bohrium.comnih.gov While not directly applicable to the synthesis of this compound from benzene (B151609), this methodology highlights the ongoing development of novel azidation techniques.

Halogen-Azide Exchange Reactions (Nucleophilic Aromatic Substitution)

Nucleophilic aromatic substitution (SNAr) provides another route to introduce an azide group by displacing a halogen atom from an activated aromatic ring. masterorganicchemistry.comyoutube.comchemistrysteps.comdalalinstitute.com For this reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the synthesis of this compound, this would involve starting with a 1-halo-2-isopropylbenzene derivative. The reaction with an azide source, such as sodium azide, would then proceed via an addition-elimination mechanism. chemistrysteps.com The nucleophilic azide ion attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the final product. libretexts.org The rate of this reaction is influenced by the nature of the halogen, with fluoride (B91410) being the best leaving group in this context. masterorganicchemistry.com

Strategies for ortho-Isopropyl Group Installation and Functionalization

A common and effective method for introducing an isopropyl group onto an aromatic ring is the Friedel-Crafts alkylation. googleapis.comgoogle.com This reaction typically employs an alkylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). googleapis.comgoogle.com However, controlling the regioselectivity of Friedel-Crafts alkylation can be challenging, often leading to a mixture of ortho, meta, and para isomers, as well as polyalkylation products. researchgate.net

To achieve ortho-selectivity, the reaction can be performed on a substrate with a directing group. For instance, the alkylation of aniline (B41778) derivatives can favor the formation of ortho-alkylated products. googleapis.com The amino group is a strong activating group and an ortho-, para-director. masterorganicchemistry.comyoutube.comlibretexts.org However, the basic nature of the amino group can lead to complexation with the Lewis acid catalyst, deactivating the ring. doubtnut.com Specialized conditions and catalysts have been developed to overcome these challenges. rsc.orgresearchgate.net

An alternative approach involves the alkylation of phenols, where the hydroxyl group directs the incoming alkyl group primarily to the ortho and para positions. acs.org Subsequent conversion of the hydroxyl group to an amino group, followed by diazotization and azidation, would then lead to the desired product.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Fine-tuning reaction parameters is crucial for maximizing the yield and purity of this compound. Factors such as temperature, reaction time, and the stoichiometry of reagents play a significant role.

For diazotization-azide substitution sequences, maintaining a low temperature (typically 0-5 °C) during the formation of the diazonium salt is critical to prevent its decomposition. researchgate.net The concentration and amount of acid used are also important variables that can affect the reaction's efficiency and the stability of the diazonium salt. google.com

In nucleophilic aromatic substitution reactions, the choice of solvent can have a profound impact on the reaction rate. nih.govresearchgate.net Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt without strongly solvating the azide anion, thus enhancing its nucleophilicity. libretexts.orgresearchgate.net

Solvent Effects on Synthetic Outcomes

The solvent in which a reaction is conducted can significantly influence its course, rate, and selectivity. This is particularly true for the synthetic methodologies discussed for preparing this compound.

In diazotization reactions, the solubility of the starting aniline and the stability of the resulting diazonium salt are key considerations. researchgate.net Aqueous media are commonly used, but co-solvents may be employed to improve the solubility of organic substrates. researchgate.net The use of polyethylene (B3416737) glycol and water mixtures has been reported as a solvent medium that can enhance the reaction rate and the stability of the diazonium salt. google.com

For nucleophilic aromatic substitution reactions, solvent polarity plays a critical role. nih.gov Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed to accelerate SNAr reactions. nih.gov These solvents effectively solvate the metal cation of the azide salt but poorly solvate the azide anion, leaving it more "naked" and nucleophilic. libretexts.org In contrast, protic solvents can hydrogen bond with the azide anion, reducing its nucleophilicity and slowing down the reaction. researchgate.net The choice of solvent can therefore be a powerful tool to control the kinetics of the halogen-azide exchange. nih.govresearchgate.net

The table below summarizes the general effects of different solvent classes on the key reaction types involved in the synthesis of this compound.

Reaction TypeSolvent ClassGeneral Effect on Reaction Rate/OutcomeRationale
DiazotizationProtic (e.g., Water with Acid)Standard medium, generally effective.Solubilizes inorganic reagents and stabilizes the diazonium salt to some extent.
DiazotizationMixed Aqueous-OrganicCan improve solubility of the aromatic amine.Enhances reaction homogeneity and may improve yields.
Nucleophilic Aromatic Substitution (SNAr)Polar Aprotic (e.g., DMF, DMSO)Significantly accelerates the reaction rate. nih.govSolvates the cation of the nucleophile salt, leaving the anion more reactive. libretexts.org
Nucleophilic Aromatic Substitution (SNAr)Polar Protic (e.g., Alcohols, Water)Generally slows down the reaction rate. researchgate.netSolvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. researchgate.net
Nucleophilic Aromatic Substitution (SNAr)NonpolarGenerally very slow or no reaction.Poor solubility of the ionic azide salt and poor stabilization of the charged intermediate.

Ligand and Catalyst Design in Transition Metal-Catalyzed Syntheses

The synthesis of this compound and related azidoaryl compounds has been significantly advanced through the development of transition metal-catalyzed reactions. These methods offer milder conditions and broader functional group tolerance compared to traditional methods like the Sandmeyer reaction. The design of ligands and the choice of metal catalyst are pivotal in determining the efficiency, selectivity, and scope of these transformations. mdpi.com

Copper, palladium, rhodium, and iron complexes have emerged as effective catalysts for the azidation of aryl halides, boronic acids, and through C-H activation. mdpi.comnih.gov The ligand's role is to modulate the metal center's steric and electronic properties, thereby controlling its reactivity and stability. For instance, in copper-catalyzed azidations of aryl halides, ligands such as L-proline have been used to facilitate the coupling of aryl iodides or bromides with sodium azide. mdpi.com

More sophisticated ligand architectures have been developed to improve catalytic performance. Pincer ligands, which bind to the metal center in a tridentate fashion, can confer high stability and reactivity to the catalyst. For C-H azidation, rhodium and iron catalysts are often employed. Rhodium(III) catalysts, for example, can direct the azidation of C-H bonds with the assistance of a directing group on the substrate. mdpi.com Enantioselective azidations have been achieved using iron catalysts paired with chiral pincer or bis(oxazoline) ligands, which create a chiral environment around the metal center, enabling the introduction of the azide group with high stereocontrol. mdpi.com The design of these catalysts often involves a delicate balance; the ligand must be bulky enough to prevent catalyst deactivation pathways like dimerization but must also allow the substrate and azide source to access the metal center.

Table 1: Overview of Catalyst Systems in Aryl Azide Synthesis This table provides a summary of common transition metal catalysts and ligands used in the synthesis of aryl azides, highlighting their typical substrates and reaction types.

Metal Catalyst Ligand Type Typical Substrate Reaction Type
Copper(I) Iodide L-proline Aryl/Vinyl Iodides, Bromides Cross-coupling
Palladium(II) Acetate Phosphine-based (e.g., Xantphos) Aryl Halides, Triflates Cross-coupling
Rhodium(III) complexes Cp* (pentamethylcyclopentadienyl) Arenes with directing groups C-H Activation/Azidation
Iron(II) Propionate Chiral Pincer or Bis(oxazoline) β-Keto esters, Aliphatic C-H bonds Enantioselective C-H Azidation

The choice of the azide source is also critical. While sodium azide (NaN₃) is common, trimethylsilyl (B98337) azide (TMSN₃) is often used in copper-catalyzed reactions as a milder, more soluble alternative. mdpi.com The development of new ligands continues to be a major focus, aiming to expand the substrate scope to include less reactive aryl chlorides and to perform reactions at lower catalyst loadings and temperatures, further enhancing the utility of these methods. nih.gov

Green Chemistry Principles in the Synthesis of Azidoaryl Compounds

The synthesis of azidoaryl compounds, including this compound, is increasingly being guided by the principles of green chemistry. nih.govnih.gov These principles aim to design chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ethernet.edu.et Given the potential hazards associated with azides and traditional synthetic reagents, the adoption of greener methodologies is particularly crucial in this area. Key areas of focus include improving atom economy, utilizing safer solvents like water or eliminating them entirely, and developing scalable technologies like continuous flow processing. organic-chemistry.orgsemanticscholar.org

Atom Economy and E-Factor Analysis

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a complementary metric by quantifying the amount of waste generated per kilogram of product. libretexts.org An ideal E-Factor is zero. libretexts.org

Traditional syntheses of aryl azides often exhibit poor atom economy. For example, the classic Sandmeyer reaction, which proceeds via a diazonium salt intermediate formed from an aniline, generates significant waste from reagents like sodium nitrite and strong acids, as well as inorganic salt byproducts. In contrast, modern catalytic methods, such as the direct C-H azidation, can offer substantially higher atom economy by forming the C-N bond directly, with dinitrogen often being the only byproduct from the azide source. nih.gov

Table 2: Atom Economy and E-Factor Comparison for Aryl Azide Synthesis This table presents a hypothetical comparison between a traditional Sandmeyer reaction and a modern catalytic C-H azidation for the synthesis of this compound. Note that values are illustrative.

Metric Traditional Sandmeyer Synthesis Catalytic C-H Azidation
Key Reagents 2-isopropylaniline, NaNO₂, HCl, NaN₃ 2-isopropylbenzene, Azide Source, Catalyst
Main Byproducts N₂, NaCl, H₂O, excess acid Catalyst, regenerated reagents
Atom Economy (%) Low (< 50%) High (> 80%)
E-Factor High (>10) Low (< 5)

Pharmaceutical and fine chemical manufacturing often have high E-Factors, sometimes exceeding 100, due to complex, multi-step syntheses. libretexts.orgrsc.org By focusing on synthetic routes with high atom economy and low E-Factors, chemists can significantly reduce the environmental footprint of producing azidoaryl compounds. chembam.com

Continuous Flow Methodologies for Scale-Up Considerations

The synthesis of organic azides on a large scale presents significant safety challenges due to the thermal instability of many azide compounds and intermediates, such as diazonium salts, which can be explosive. semanticscholar.org Continuous flow chemistry has emerged as a powerful enabling technology to mitigate these risks and facilitate safe scale-up. scielo.brrsc.org

In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow-channel tube or coil. scielo.br This setup offers superior heat transfer and precise temperature control, preventing the formation of dangerous hotspots that can occur in large batch reactors. The small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment, drastically improving the process safety. scielo.br

Flow chemistry is particularly well-suited for reactions involving unstable intermediates. For instance, the diazotization of anilines and subsequent conversion to azides can be performed "on-demand" in a flow system, where the hazardous diazonium salt is immediately consumed in the next step without being isolated. allfordrugs.com This "telescoped" approach, combining multiple reaction steps into a single continuous process, improves efficiency and safety. semanticscholar.org Flow systems have been successfully used to generate and react azides for subsequent transformations, demonstrating scalability with productivities of several grams per hour from a small laboratory setup. semanticscholar.org This technology is a key innovation for the industrial production of this compound and its congeners, enabling safer, more efficient, and scalable manufacturing. rsc.org

Mechanistic Investigations of Reactions Involving 1 Azido 2 Propan 2 Yl Benzene

[3+2] Cycloaddition Reactions of the Azide (B81097) Moiety

The azide functional group is a versatile 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles. This reactivity is a cornerstone of "click chemistry," enabling the efficient construction of five-membered heterocyclic rings. The electronic and steric properties of the substituents on the azide have a profound impact on the kinetics and thermodynamics of these cycloadditions. In the case of 1-azido-2-(propan-2-yl)benzene, the bulky ortho-isopropyl group introduces significant steric hindrance around the reactive azide moiety, which can influence its reactivity in both catalyzed and uncatalyzed cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Kinetic and Thermodynamic Aspects

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and efficiency. nih.gov The generally accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. organic-chemistry.org While specific kinetic and thermodynamic data for the CuAAC reaction of this compound are not extensively documented in the literature, the influence of steric hindrance on this reaction has been a subject of study.

The reactivity of the azide in CuAAC is dependent on both the electronic properties of its substituent and the steric congestion around the reactive group. researchgate.net Generally, bulky groups situated close to the reactive center are expected to retard the rate of a bimolecular reaction by sterically hindering the approach of the reacting partner. nih.gov In the context of CuAAC, steric hindrance on the azide can impede its coordination to the copper acetylide intermediate, thereby increasing the activation energy of the reaction. For sterically hindered azides, the reaction may require higher temperatures or longer reaction times to achieve high yields. organic-chemistry.org

Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of both uncatalyzed and copper(I)-catalyzed azide-alkyne cycloadditions. For the catalyzed reaction, a stepwise mechanism is favored, and the calculated free-energy barriers for the formation of the 1,4- and 1,5-regioisomers explain the high regioselectivity observed experimentally. nsf.gov While these studies provide a general framework, the specific impact of a bulky ortho-substituent like the isopropyl group on these energy barriers for this compound would require dedicated computational analysis.

It is important to note that while steric hindrance can be a limiting factor, the choice of copper catalyst and ligands can mitigate these effects to some extent. The use of certain ligands can accelerate the CuAAC reaction, and their effectiveness may vary depending on the specific azide and alkyne substrates. nih.gov

Table 1: Factors Influencing CuAAC with Sterically Hindered Azides

FactorInfluence on Reaction RateRationale
Steric Hindrance Decreases rateHinders approach of the azide to the copper acetylide intermediate.
Electronic Effects Electron-withdrawing groups can increase the rateLowers the energy of the azide's LUMO, facilitating the cycloaddition.
Catalyst/Ligand System Can increase rateSpecific ligands can enhance the catalytic activity of copper(I) and overcome steric barriers.
Solvent Can influence rateThe polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.
Temperature Higher temperature increases rateProvides the necessary activation energy to overcome steric repulsion.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Sterically Hindered Azidoaryls

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high reactivity of strained cyclic alkynes, such as cyclooctynes, to achieve rapid cycloaddition with azides at physiological temperatures. magtech.com.cn This bioorthogonal reaction has found widespread use in chemical biology and materials science. nih.gov The driving force for SPAAC is the release of ring strain in the cycloalkyne upon formation of the more stable triazole ring. nih.gov The activation energy for the cycloaddition of a cyclooctyne (B158145) is significantly lower than that for a strain-free alkyne. nih.gov

Contrary to the expected rate-retarding effect of steric hindrance, studies have shown that 2,6-disubstituted phenyl azides can exhibit significantly enhanced reactivity in catalyst-free 1,3-dipolar cycloadditions with alkynes. nih.gov This phenomenon, termed "steric acceleration," is attributed to the inhibition of resonance between the azido (B1232118) group and the aromatic ring due to the bulky ortho-substituents. nih.gov This lack of resonance destabilizes the ground state of the azide, bringing it closer in energy to the transition state of the cycloaddition, thus lowering the activation energy and accelerating the reaction. nih.gov It is therefore plausible that this compound would also exhibit enhanced reactivity in SPAAC reactions.

The second-order rate constants for SPAAC reactions are influenced by the structure of both the cyclooctyne and the azide. nih.gov Different cyclooctyne derivatives have been developed to tune the reactivity and stability of these reagents. magtech.com.cn For a given cyclooctyne, the electronic nature of the azide can also play a role, with electron-withdrawing groups on an aryl azide generally leading to faster reactions with electron-rich cyclooctynes. nih.gov

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzideRate Constant (M⁻¹s⁻¹)
[9+1]CPPBenzyl azide2.2 x 10⁻³
[11+1]CPPBenzyl azide4.5 x 10⁻⁴
fluor[11+1]CPPBenzyl azide4.7 x 10⁻³
m[9+1]CPPBenzyl azide9.6 x 10⁻³

Data extracted from a study on strained alkyne-containing cycloparaphenylenes ([n+1]CPPs). nih.gov

Reactivity with Other Dipolarophiles (e.g., Nitriles, Alkenes, Carbonyl Compounds)

In addition to alkynes, azides can undergo [3+2] cycloaddition reactions with a range of other dipolarophiles, including nitriles, alkenes, and carbonyl compounds, to form various five-membered heterocycles. However, these reactions are generally less facile than the corresponding azide-alkyne cycloadditions and often require more forcing conditions, such as elevated temperatures.

The reaction of organic azides with electron-deficient alkenes has been investigated, and in some cases, can lead to the formation of triazolines. elsevierpure.comresearchgate.net The reactivity is highly dependent on the substitution pattern of both the azide and the alkene. For aryl azides, the presence of electron-withdrawing groups on the aromatic ring can enhance reactivity. The steric hindrance from the ortho-isopropyl group in this compound would likely disfavor this reaction, requiring higher temperatures or the use of highly activated, electron-deficient alkenes.

The cycloaddition of azides with nitriles to form tetrazoles is a well-known transformation, but it typically requires harsh conditions, including high temperatures and the use of Lewis acid catalysts. The reaction of this compound with nitriles would be expected to be challenging due to the steric hindrance and the relatively low reactivity of nitriles as dipolarophiles.

Reactions of azides with carbonyl compounds are less common and generally require specific activation of the carbonyl group. The steric bulk of the ortho-isopropyl group in this compound would present a significant barrier to its reaction with carbonyl compounds.

Nitrogen Extrusion and Nitrene-Mediated Transformations

Aryl azides can undergo extrusion of molecular nitrogen upon thermal or photolytic activation to generate highly reactive nitrene intermediates. These nitrenes can exist in either a singlet or a triplet electronic state, each with distinct reactivity patterns. The ortho-isopropyl group in this compound is expected to influence not only the conditions required for nitrogen extrusion but also the subsequent reactions of the resulting 2-isopropylphenylnitrene.

Thermal Decomposition and Generation of Singlet and Triplet Nitrenes

The thermal decomposition of organic azides is a stepwise process, with the rate-determining step being the formation of the corresponding nitrene. rsc.org This decomposition can proceed through two possible routes: a spin-allowed pathway leading to a singlet nitrene and a spin-forbidden pathway via an intersystem crossing to a triplet nitrene. rsc.org For many organic azides, the energy barriers for both pathways are quite similar. rsc.org

Upon heating, this compound is expected to decompose to form 2-isopropylphenylnitrene and dinitrogen. The resulting nitrene can exist as a singlet or a triplet species. Singlet nitrenes are typically involved in concerted reactions such as insertions and cyclizations, while triplet nitrenes behave as diradicals and undergo stepwise reactions. researchgate.net

The presence of the bulky ortho-isopropyl group can influence the subsequent reactions of the generated nitrene. Intramolecular C-H insertion is a common reaction of aryl nitrenes. In the case of 2-isopropylphenylnitrene, insertion into the C-H bonds of the isopropyl group could lead to the formation of five- and six-membered heterocyclic rings. The relative rates of intramolecular reactions versus intermolecular reactions with other substrates would depend on the reaction conditions and the concentration of the nitrene.

Computational studies on the thermal decomposition of isopropyl azide have shown that the formation of isopropyl nitrene is the initial step, which is then followed by isomerization to the corresponding imine. rsc.org While this provides some insight, the electronic effects of the phenyl ring in this compound will significantly influence the decomposition pathway and the reactivity of the resulting nitrene compared to a simple alkyl azide.

Photolytic Decomposition and Excited State Reactivity

Photolysis provides an alternative method for the generation of nitrenes from azides at lower temperatures than thermal decomposition. The mechanism of photolysis of aromatic azides has been extensively studied. researchgate.net Upon absorption of a photon, the azide is promoted to an excited singlet state, which can then undergo nitrogen extrusion to form the singlet nitrene. The singlet nitrene can then either react or undergo intersystem crossing to the more stable triplet ground state.

A study on the photochemistry of ortho, ortho'-dialkyl phenyl azides, including 2,6-diisopropylphenyl azide, provides significant insight into the expected behavior of this compound. nih.gov Laser flash photolysis (LFP) of these azides at low temperatures allows for the direct observation of the transient singlet nitrenes, which subsequently relax to the corresponding triplet nitrenes. nih.gov The rate constants for this singlet-to-triplet intersystem crossing can be determined at these low temperatures. nih.gov

The excited state reactivity of the generated 2-isopropylphenylnitrene will be dictated by its electronic state. The singlet nitrene is expected to be highly reactive and can undergo intramolecular cyclization or insertion reactions. For instance, in the case of 2,4,6-tri-tert-butylphenyl azide, the initially formed singlet nitrene is too short-lived to be detected by nanosecond spectroscopy at ambient temperature, and the first observable intermediate is a benzazirine, which subsequently ring-opens to a didehydroazepine. nih.gov A similar pathway could be envisioned for 2-isopropylphenylnitrene.

The triplet nitrene, being more stable, can be observed spectroscopically at low temperatures. nih.gov Its reactivity is characteristic of a diradical, and it can participate in hydrogen abstraction or addition reactions. The specific photoproducts of this compound will depend on the reaction conditions, including the solvent and the presence of any trapping agents.

Rearrangement Reactions (e.g., Curtius, Aza-Wittig) and their Mechanisms

The azido group in this compound is a versatile functional group that can undergo various rearrangement reactions, often proceeding through nitrene intermediates or concerted pathways. Two prominent examples are the Curtius and aza-Wittig rearrangements.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate, with the subsequent loss of nitrogen gas. wikipedia.orgnrochemistry.comorganic-chemistry.org While this compound itself is an aryl azide and not an acyl azide, the principle of rearrangement following nitrogen extrusion is relevant to its thermal decomposition. The generally accepted mechanism for the Curtius rearrangement suggests a concerted process where the migration of the R-group occurs simultaneously with the expulsion of nitrogen, avoiding the formation of a discrete nitrene intermediate. wikipedia.org However, in the case of aryl azides, thermolysis can lead to the formation of a singlet nitrene, which is in equilibrium with a triplet state. The ortho-isopropyl group in this compound can influence the subsequent reactions of this intermediate.

The aza-Wittig reaction provides a pathway for the formation of imines from azides and carbonyl compounds, mediated by a phosphine (B1218219), typically triphenylphosphine (B44618). wikipedia.orgchem-station.com The reaction commences with the Staudinger reaction, where the phosphine attacks the terminal nitrogen of the azide to form a phosphazide (B1677712). This intermediate then loses a molecule of nitrogen to yield an iminophosphorane (an aza-ylide). chem-station.comalfa-chemistry.com In the presence of a carbonyl compound, the iminophosphorane undergoes a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses to furnish the final imine and a phosphine oxide byproduct. wikipedia.org For this compound, this reaction would lead to the formation of an N-(2-isopropylphenyl)iminophosphorane, which can then be reacted with various aldehydes and ketones.

Reductive Pathways of the Azido Group to Amine Functionality

The conversion of the azido group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this reduction yields the corresponding 2-isopropylaniline, a valuable synthetic intermediate. Several methods are available for this transformation, with catalytic hydrogenation and Staudinger reduction being among the most common.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a highly efficient method for the reduction of azides to amines. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is generally clean and high-yielding.

Transfer hydrogenation offers a safer and often more convenient alternative to using gaseous hydrogen. academie-sciences.fr In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, isopropanol, or sodium borohydride (B1222165), is used to generate hydrogen in situ in the presence of a suitable catalyst. academie-sciences.frrsc.org For the reduction of aryl azides, ruthenium-based catalysts, for instance, [Ru(p-cymene)Cl₂]₂, have proven effective in combination with sodium borohydride in aqueous media, leading to rapid and quantitative conversion to the corresponding anilines at room temperature. academie-sciences.fr

A proposed mechanism for the ruthenium-catalyzed transfer hydrogenation involves the in situ generation of a ruthenium hydride species from the reaction of the catalyst with sodium borohydride. The aryl azide then coordinates to the ruthenium center, followed by insertion into the Ru-H bond. Subsequent protonolysis releases the amine product and regenerates the active catalyst.

Staudinger Ligation and Related Phosphorus-Mediated Reductions

The Staudinger reduction is a mild and chemoselective method for the reduction of azides to amines using a phosphine, most commonly triphenylphosphine (PPh₃). wikipedia.orgopenochem.orgorganic-chemistry.org The reaction proceeds in two steps: the initial formation of an iminophosphorane via the Staudinger reaction, followed by hydrolysis to produce the primary amine and triphenylphosphine oxide. alfa-chemistry.comwikipedia.orgcommonorganicchemistry.com

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, leading to a phosphazide intermediate. This intermediate then undergoes a four-membered ring transition state to eliminate molecular nitrogen and form an iminophosphorane. alfa-chemistry.com Subsequent hydrolysis of the iminophosphorane, typically by the addition of water, yields the corresponding amine and phosphine oxide. wikipedia.orgcommonorganicchemistry.com The high stability of the P=O bond in the phosphine oxide byproduct is a major driving force for this reaction. alfa-chemistry.com

The Staudinger ligation is a modification of this reaction that allows for the formation of an amide bond. While the standard Staudinger reduction involves the complete hydrolysis of the iminophosphorane, in the ligation variant, the intermediate is trapped by an electrophile, leading to the formation of a new covalent bond.

Intramolecular Cyclization Reactions Involving the ortho-Isopropyl Group (e.g., in quinoline (B57606) synthesis)

The presence of the isopropyl group ortho to the azide functionality in this compound can facilitate intramolecular cyclization reactions, particularly upon thermal or photochemical generation of the corresponding nitrene. These reactions are valuable for the synthesis of nitrogen-containing heterocyclic compounds, such as quinolines. iipseries.orgresearchgate.netnih.gov

Upon thermolysis, 2-alkylphenyl azides can generate a singlet nitrene which can then undergo intramolecular C-H insertion. In the case of this compound, the nitrene can insert into one of the C-H bonds of the isopropyl group. A plausible pathway for quinoline formation involves the insertion into a primary C-H bond of a methyl group, followed by rearrangement.

A proposed mechanism for the formation of a quinoline derivative from this compound is as follows:

Nitrene Formation: Thermal decomposition of this compound leads to the extrusion of nitrogen gas and the formation of the highly reactive 2-isopropylphenylnitrene.

Intramolecular C-H Insertion: The singlet nitrene can undergo an intramolecular insertion into a C-H bond of one of the methyl groups of the isopropyl substituent, forming a five-membered dihydroindole intermediate.

Rearrangement and Aromatization: This intermediate can then undergo a ring expansion and subsequent aromatization, potentially through a series of proton transfers and/or oxidation, to yield a substituted quinoline.

The specific substitution pattern on the resulting quinoline would depend on the exact pathway of rearrangement and any subsequent reactions.

Influence of Aromatic Substituents on Azide Reactivity and Regioselectivity

The reactivity of the azido group in aryl azides and the regioselectivity of their subsequent reactions are significantly influenced by the nature and position of other substituents on the aromatic ring. These effects can be attributed to both electronic and steric factors.

Electron-donating groups (EDGs) on the aromatic ring generally increase the electron density of the azide, which can affect its reactivity in cycloaddition reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density. In the context of thermal decomposition, ortho-substituents, in particular, can have a pronounced effect on the rate of nitrogen extrusion. datapdf.com For many ortho-substituted phenyl azides, the rate of thermolysis is accelerated compared to the unsubstituted phenyl azide. datapdf.com This acceleration is often attributed to steric hindrance, which can destabilize the ground state of the azide, and/or to electronic assistance in the transition state.

The isopropyl group in this compound is an electron-donating group through induction and hyperconjugation. Its presence in the ortho position is expected to influence the reactivity of the azide. The steric bulk of the isopropyl group can also play a role, potentially hindering intermolecular reactions while favoring intramolecular pathways, such as the cyclization reactions discussed in the previous section.

In reactions where regioselectivity is a factor, such as electrophilic aromatic substitution on the aniline (B41778) product or cycloaddition reactions of the azide itself, the directing effect of the isopropyl group and the amino (or azido) group must be considered. Both are ortho-, para-directing groups.

Below is a table summarizing the expected influence of various substituents on the thermal decomposition of aryl azides, based on general principles.

Substituent Type (Ortho Position)Electronic EffectSteric EffectExpected Effect on Thermolysis Rate
Alkyl (e.g., Isopropyl)Electron-donatingModerate to HighRate acceleration
Nitro (NO₂)Strongly electron-withdrawingModerateSignificant rate acceleration (neighboring group participation)
Carbonyl (e.g., CHO, COR)Electron-withdrawingModerateRate acceleration
Alkene (e.g., vinyl)VariableLowLittle to no rate enhancement

Computational and Theoretical Investigations of 1 Azido 2 Propan 2 Yl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of 1-azido-2-(propan-2-yl)benzene. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which are key determinants of the molecule's stability and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For aryl azides, the HOMO is typically a π-orbital distributed over the aromatic ring and the azide (B81097) group, while the LUMO is often a π* antibonding orbital. The presence of the electron-donating isopropyl group at the ortho position is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted phenyl azide and increasing its reactivity in certain reactions.

Orbital interactions are key in reactions such as 1,3-dipolar cycloadditions. The relative energies of the azide's frontier orbitals compared to those of a reactant (a dipolarophile) determine the reaction's feasibility and rate. Theoretical studies on phenyl azide have shown it can act as a moderate electrophile and nucleophile, allowing it to react with a range of substrates. The electronic influence of the isopropyl group would modulate these orbital energies, fine-tuning its reactivity profile.

Table 1: Illustrative Frontier Orbital Energies for Aryl Azides

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Phenyl Azide -6.8 -0.5 6.3
This compound (Expected) -6.6 -0.4 6.2

Note: Values are illustrative, based on general trends of alkyl substitution, and not from specific calculations on this compound.

The primary resonance contributors for the azide group attached to a benzene (B151609) ring are:

A structure with a double bond between each pair of nitrogen atoms.

A structure with a single bond to the terminal nitrogen and a triple bond to the central nitrogen.

These resonance hybrids result in a specific charge distribution, with the terminal nitrogen atom typically bearing a partial negative charge and the central nitrogen atom a partial positive charge. This inherent polarity is fundamental to the azide's role as a 1,3-dipole in cycloaddition reactions. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom, revealing the electronic influence of the 2-isopropylphenyl group on the azide moiety. The electron-donating nature of the isopropyl group would likely increase the electron density on the aromatic ring and subtly alter the charge distribution within the azide group.

Conformational Analysis and Energy Landscapes, Including Steric Effects of the Isopropyl Group

The presence of a bulky isopropyl group at the ortho position to the azide function introduces significant steric hindrance. This steric pressure influences the molecule's preferred conformation, particularly the dihedral angle between the plane of the benzene ring and the azide group.

Computational conformational analysis can map the potential energy surface of the molecule as a function of this rotation. It is expected that the lowest energy conformation would involve the azide group being oriented away from the isopropyl group to minimize steric repulsion. This rotational barrier would be higher than that in unsubstituted phenyl azide. This preferred orientation can have important consequences for reactivity, as it may dictate the facial selectivity of approaching reactants and influence the geometry of transition states. Studies on other ortho-substituted systems have shown that steric hindrance can significantly decrease reaction rates by making it more difficult for reactants to achieve the optimal orientation for reaction. libretexts.org

Table 2: Estimated Rotational Barrier due to Isopropyl Group

Dihedral Angle (Ring Plane vs. N₃ Plane) Relative Energy (kcal/mol) Comments
0° (Eclipsed with Isopropyl) High Significant steric clash
90° Intermediate Reduced steric hindrance
180° (Anti-periplanar) Low Most stable conformation

Note: This table represents a qualitative prediction of the energy landscape based on steric principles.

Reaction Mechanism Modeling and Transition State Characterization for Key Transformations

Theoretical modeling is invaluable for elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.

Aryl azides are well-known to participate in 1,3-dipolar cycloaddition reactions with various unsaturated compounds (dipolarophiles) like alkenes and alkynes to form five-membered heterocyclic rings. iau.ir DFT calculations have been widely used to study these reactions, often revealing a concerted, though sometimes asynchronous, mechanism. iau.ir

For this compound, DFT studies would model the approach of a dipolarophile to the azide. The ortho-isopropyl group would be expected to create a steric barrier, potentially favoring the formation of one regioisomer over another or slowing the reaction rate compared to unsubstituted phenyl azide. libretexts.org Characterizing the transition state structures would provide precise information on the bond-forming distances and the degree of synchronicity of the reaction, offering insights into how the bulky substituent influences the reaction pathway.

Upon thermal or photochemical activation, aryl azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as a nitrene. nih.govresearchgate.net Computational studies on the decomposition of azides have detailed the mechanism of this process. nih.govresearchgate.net

The decomposition is predicted to be a stepwise process where the rate-determining step is the formation of the corresponding nitrene (2-isopropylphenylnitrene). nih.gov This can proceed through either a spin-allowed singlet pathway or a spin-forbidden triplet pathway. nih.govresearchgate.net Theoretical calculations can determine the energy barriers for these pathways. For the related isopropyl azide, the singlet pathway has been found to be kinetically favored. nih.gov The resulting aryl nitrene is highly unstable and can undergo various subsequent reactions, such as intramolecular C-H insertion or ring expansion, which can also be modeled computationally to predict the likely products.

Table 3: Compound Names Mentioned

Compound Name
This compound
Phenyl azide
2-Isopropylphenylnitrene

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Structural Validation

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, serving as a crucial method for the structural validation of synthesized compounds like this compound. frontiersin.org By simulating nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, researchers can compare theoretical data with experimental results to confirm the molecular structure. These predictive methods are often based on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. rogue-scholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules in solution. nih.gov Computational methods, particularly those employing DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. frontiersin.org For this compound, theoretical calculations would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

The predicted ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The aromatic protons would appear as a complex multiplet pattern in the downfield region, characteristic of a substituted benzene ring. The methine proton would likely appear as a septet, coupled to the six equivalent methyl protons, which in turn would present as a doublet.

Similarly, the predicted ¹³C NMR spectrum would show distinct signals for the four unique aromatic carbons (two substituted and two unsubstituted) and the two unique carbons of the isopropyl group (methine and methyl). The carbon atom attached to the azide group would be significantly influenced by the electronegativity of the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 7.5120 - 130
Aromatic C-N₃-140 - 150
Aromatic C-CH-145 - 155
Isopropyl CH3.0 - 3.528 - 35
Isopropyl CH₃1.2 - 1.422 - 25

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy is used to predict the vibrational frequencies of a molecule. These calculations can help in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations. For this compound, the most characteristic predicted vibration would be the strong, sharp asymmetric stretching of the azide (-N₃) group, typically expected in the range of 2100-2160 cm⁻¹. Other key predicted vibrational modes would include the C-H stretching of the aromatic ring and the aliphatic isopropyl group, as well as C=C stretching vibrations within the aromatic ring.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Azide (N₃) Asymmetric Stretch2100 - 2160Strong, Sharp
Aromatic C=C Bending1450 - 1600Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov For this compound, the calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic excitations, primarily π→π* and n→π* transitions associated with the benzene ring and the azide functional group. The presence of the azide and isopropyl substituents on the benzene ring would be predicted to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λmax (nm) Solvent
π→π~250 - 270Hexane
n→π~280 - 300Hexane

Solvent Effects on Molecular Properties and Reaction Energetics

Computational studies are instrumental in understanding how the surrounding solvent medium influences the behavior of a molecule. longdom.org For this compound, the choice of solvent can significantly alter its molecular properties and the energetics of its reactions. Solvation effects are typically modeled using either implicit models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium, or more computationally intensive explicit models that involve individual solvent molecules. longdom.orgnih.gov

Solvent Effects on Molecular Properties

The polarity of the solvent can affect various molecular properties, including the dipole moment and the electronic structure. researchgate.net In a polar solvent, the dipole moment of this compound is expected to be higher than in the gas phase or in a non-polar solvent due to stabilization of charge separation by the solvent's dielectric medium.

The solvent also influences the energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. Theoretical calculations can predict how this energy gap changes in solvents of varying polarity. Generally, polar solvents can lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.

Table 4: Predicted Solvent Effects on Molecular Properties of this compound

Property Gas Phase Toluene (Non-polar) Dimethyl Sulfoxide (B87167) (Polar)
Dipole Moment (Debye)~2.0~2.2~2.8
HOMO Energy (eV)-6.5-6.4-6.2
LUMO Energy (eV)-0.8-0.9-1.1
HOMO-LUMO Gap (eV)5.75.55.1

Solvent Effects on Reaction Energetics

The rates and mechanisms of chemical reactions are highly dependent on the solvent environment. For organic azides like this compound, a common reaction is thermal or photochemical decomposition, which proceeds through a nitrene intermediate. Computational chemistry can be used to model the reaction pathway and calculate the activation energies in different solvents.

A polar solvent can stabilize charged or highly polar transition states more effectively than a non-polar solvent. If the transition state of a reaction involving this compound is more polar than the reactant, the reaction is predicted to be faster in a polar solvent due to a lowering of the activation energy barrier. Conversely, if the reactant is more polar than the transition state, the reaction would be slower in a polar solvent. These theoretical predictions of reaction energetics are vital for selecting appropriate solvents to control reaction outcomes in synthetic chemistry.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 1 Azido 2 Propan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 1-azido-2-(propan-2-yl)benzene. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for both the aromatic and the isopropyl protons. The aromatic protons, due to their different electronic environments, appear as distinct multiplets in the downfield region, typically between δ 7.0 and 7.5 ppm. wisc.edu The isopropyl group gives rise to two signals: a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The chemical shift of the methine proton is influenced by the adjacent aromatic ring, while the methyl protons are further upfield. Spin-spin coupling between adjacent non-equivalent protons provides valuable structural information. The coupling constant (J), expressed in Hertz (Hz), is a measure of this interaction. For the isopropyl group, the methine proton couples with the six methyl protons, resulting in a septet, and conversely, the methyl protons couple with the single methine proton, appearing as a doublet. The magnitude of this vicinal coupling constant (³J) is typically around 7 Hz. In the aromatic region, ortho, meta, and para couplings can be observed, with typical values of Jortho = 7–10 Hz, Jmeta = 2–3 Hz, and Jpara = 0–1 Hz. wisc.eduhw.ac.uk

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons resonate in the downfield region (typically δ 110–150 ppm), with the carbon atom attached to the azide (B81097) group and the carbon atom bearing the isopropyl group showing distinct chemical shifts due to the electronic effects of these substituents. The isopropyl group exhibits two signals: one for the methine carbon and another for the two equivalent methyl carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
Aromatic CH (ortho to N₃)~7.3ddJortho, Jmeta~118
Aromatic CH (meta to N₃)~7.1tdJortho, Jmeta~124
Aromatic CH (para to N₃)~7.2tdJortho, Jmeta~127
Aromatic CH (ortho to isopropyl)~7.4dJortho~126
Isopropyl CH~3.0sept~7.0~28
Isopropyl CH₃~1.2d~7.0~23
Aromatic C-N₃---~140
Aromatic C-isopropyl---~147

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), q (quartet), sept (septet), m (multiplet), dd (doublet of doublets), td (triplet of doublets). hw.ac.ukcompoundchem.com

Two-dimensional (2D) NMR experiments are powerful tools for establishing atomic connectivity and spatial relationships within a molecule, which is particularly useful for complex structures or when 1D spectra are crowded. researcher.lifeopenpubglobal.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other. For this compound, COSY would show a correlation between the isopropyl methine proton and the methyl protons, as well as correlations between adjacent aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.gov HMBC is crucial for establishing the connectivity of quaternary carbons and for piecing together different fragments of the molecule. For instance, it can show correlations from the isopropyl protons to the aromatic carbons, confirming the attachment of the isopropyl group to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. youtube.com Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space. This can be used to confirm the ortho-substitution pattern by observing a NOE between the isopropyl methine proton and the adjacent aromatic proton.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the chemical environment of the nitrogen atoms. huji.ac.il For an azide group, three distinct nitrogen signals can be observed, corresponding to the central and two terminal nitrogen atoms. nih.gov The chemical shifts of these nitrogens are sensitive to the electronic environment of the azide group. znaturforsch.comresearchgate.net In aryl azides, the nitrogen atom directly attached to the aromatic ring (Nα) will have a different chemical shift compared to the central (Nβ) and terminal (Nγ) nitrogen atoms. nih.gov This technique can definitively confirm the presence and electronic nature of the azide functionality within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups have characteristic vibrational frequencies, making these methods excellent for functional group identification.

The most prominent and diagnostic feature in the IR spectrum of an azide-containing compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group. researchgate.net This band typically appears in the region of 2100–2160 cm⁻¹. nih.gov Its high intensity and characteristic position make it a reliable indicator for the presence of the azide functionality. The corresponding Raman band is also observable.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands in the IR and Raman spectra. optica.org

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, in the range of 3000–3100 cm⁻¹. orgchemboulder.com

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of bands in the 1400–1600 cm⁻¹ region. researchgate.net The exact positions and intensities of these bands can be indicative of the substitution pattern on the ring. marmacs.org

C-H out-of-plane bending: Strong absorption bands in the 675–900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. orgchemboulder.com

Isopropyl Group Signatures: The isopropyl group also has characteristic vibrational modes.

C-H stretching: The aliphatic C-H stretching vibrations of the methyl and methine groups of the isopropyl substituent are observed below 3000 cm⁻¹, typically in the 2850–2970 cm⁻¹ range. dtic.mil

C-H bending: The bending (deformation) vibrations of the C-H bonds in the isopropyl group appear in the 1340–1470 cm⁻¹ region. A characteristic feature of an isopropyl group is a pair of bands of roughly equal intensity around 1370 cm⁻¹ and 1385 cm⁻¹, arising from the symmetric and asymmetric bending of the two methyl groups.

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity (IR) Intensity (Raman)
Azide (N₃) asymmetric stretch2100–2160Strong, SharpMedium
Aromatic C-H stretch3000–3100MediumStrong
Aliphatic C-H stretch (isopropyl)2850–2970Medium-StrongMedium-Strong
Aromatic C=C stretch1400–1600Medium-StrongStrong
Isopropyl C-H bend1370 & 1385 (doublet)MediumMedium
Aromatic C-H out-of-plane bend675–900StrongWeak

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, valuable information about its molecular formula and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

For this compound, with the chemical formula C9H11N3, the theoretical exact mass can be calculated as follows:

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)912.000000108.000000
Hydrogen (¹H)111.00782511.086075
Nitrogen (¹⁴N)314.00307442.009222
Total Exact Mass 161.095297

An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the elemental composition of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Subtleties

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the fragmentation pathways of the molecular ion of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed structural information.

Based on the known fragmentation patterns of aryl azides and isopropyl-substituted benzene derivatives, the following fragmentation pathways for this compound can be predicted researchgate.netdocbrown.infojove.com:

Loss of Nitrogen: The most characteristic fragmentation of aryl azides is the facile loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. This results in the formation of a highly reactive nitrene intermediate. nih.gov

[C₉H₁₁N₃]⁺• → [C₉H₁₁N]⁺• + N₂

m/z 161 → m/z 133

Loss of a Methyl Group: A common fragmentation for compounds containing an isopropyl group is the loss of a methyl radical (•CH₃), with a mass of 15 Da, to form a stable secondary carbocation. This fragmentation can occur from the molecular ion or from the ion at m/z 133. docbrown.info

[C₉H₁₁N₃]⁺• → [C₈H₈N₃]⁺ + •CH₃

m/z 161 → m/z 146

[C₉H₁₁N]⁺• → [C₈H₈N]⁺ + •CH₃

m/z 133 → m/z 118

Formation of Tropylium (B1234903) Ion: Aromatic compounds with alkyl substituents often rearrange to form a stable tropylium ion ([C₇H₇]⁺) at m/z 91. jove.com

The following table summarizes the predicted major fragment ions for this compound in an MS/MS experiment:

Predicted m/zProposed Fragment IonNeutral Loss
133[C₉H₁₁N]⁺•N₂
118[C₈H₈N]⁺N₂, •CH₃
91[C₇H₇]⁺C₂H₄N₃

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are available)

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

For this compound, a crystalline derivative could potentially be prepared to facilitate X-ray crystallographic analysis. The resulting structural data would be invaluable for confirming the connectivity of the atoms and understanding the steric and electronic effects of the azide and isopropyl groups on the benzene ring. However, obtaining suitable crystals can be a significant challenge for small organic molecules. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. For a relatively nonpolar compound like this compound, a reversed-phase HPLC method would be appropriate. pharmaguru.copharmaknowledgeforum.com In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by the presence of a single major peak, and quantification can be achieved by integrating the peak area and comparing it to a standard of known concentration.

A hypothetical HPLC method for this compound could be:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful combination of two techniques that is well-suited for the analysis of volatile and thermally stable compounds. measurlabs.comgu.edu.eg The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data for identification.

For this compound, GC-MS can be used to confirm its identity by matching its retention time and mass spectrum to a reference standard. It is also an excellent method for detecting and identifying volatile impurities in the sample. libretexts.orgchromatographyonline.com The mass spectrum obtained from the GC-MS can be compared to the fragmentation patterns discussed in the mass spectrometry section to confirm the structure.

Future Research Directions and Outlook for Azidoaryl Chemistry

Development of Chemo- and Regioselective Reactions for Complex Architectures

A primary focus of future research in azidoaryl chemistry will be the development of highly chemo- and regioselective reactions to enable the synthesis of increasingly complex molecular architectures. The azide (B81097) group, with its diverse reactivity, can participate in a wide array of transformations, including cycloadditions, reductions, and rearrangements. Harnessing this reactivity with precision is key to its utility in multi-step syntheses.

Future investigations will likely concentrate on the design of novel catalytic systems that can differentiate between multiple reactive sites within a molecule, allowing for the selective transformation of the azido (B1232118) group in the presence of other sensitive functionalities. This includes the development of catalysts for regioselective 1,3-dipolar cycloaddition reactions of aryl azides with unsymmetrical alkynes and alkenes, leading to the controlled formation of specific triazole and triazoline isomers, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.netsemanticscholar.org

Moreover, research into chemoselective reductions of the aryl azido group in the presence of other reducible functional groups remains an important avenue. While methods for the selective reduction of aromatic azides have been developed, expanding the substrate scope and improving the functional group tolerance of these reactions will be crucial for their application in the synthesis of complex natural products and pharmaceuticals. semanticscholar.org The development of orthogonal protection-deprotection strategies for the azido group will also play a vital role in its incorporation into intricate synthetic sequences.

The exploration of novel reaction partners for aryl azides beyond traditional alkynes and alkenes will open up new possibilities for constructing diverse molecular frameworks. This could involve the use of organometallic reagents, strained ring systems, and radical species to forge new carbon-nitrogen and nitrogen-heteroatom bonds in a controlled manner.

Integration with Automated Synthesis and Artificial Intelligence in Reaction Prediction

The integration of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize the field of azidoaryl chemistry, enabling high-throughput screening of reaction conditions and the discovery of novel transformations. Automated systems, particularly those based on flow chemistry, offer significant advantages for handling potentially energetic intermediates like organic azides, as they allow for precise control over reaction parameters and minimize the accumulation of hazardous materials. researchgate.netrsc.orgcam.ac.uk

AI and machine learning will also play a pivotal role in predicting the outcome of reactions involving aryl azides. By training algorithms on large datasets of known reactions, it is possible to develop models that can accurately predict the regioselectivity of cycloaddition reactions, the compatibility of different functional groups, and the likelihood of success for a given transformation. nih.govneurips.ccresearchgate.net These predictive models will be invaluable for in silico reaction planning and will significantly reduce the number of experiments required to identify optimal synthetic routes.

Exploration of Azidoaryl Compounds in Supramolecular Chemistry and Self-Assembly

The unique electronic and structural properties of the azido group make azidoaryl compounds attractive building blocks for supramolecular chemistry and the construction of self-assembling systems. The linear and rigid nature of the azide moiety, coupled with its ability to participate in non-covalent interactions, can be exploited to direct the formation of ordered structures in solution and in the solid state.

Future research in this area will likely focus on the design and synthesis of novel azidoaryl-containing molecules that can self-assemble into well-defined architectures, such as nanotubes, vesicles, and gels. The azide group can act as a hydrogen bond acceptor and can also participate in dipole-dipole interactions, which can be used to control the packing of molecules in a supramolecular assembly.

Furthermore, the "click" reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the construction of complex supramolecular systems. By functionalizing azidoaryl compounds with recognition motifs and then using the CuAAC reaction to link them together, it is possible to create large, well-defined structures with tailored properties. This approach has been used to synthesize dendrimers, rotaxanes, and catenanes, and its application to the creation of novel functional materials is an active area of research.

The photolability of the azido group also presents opportunities for the development of photoresponsive supramolecular systems. Upon irradiation with light, aryl azides can extrude nitrogen gas to form highly reactive nitrenes. This transformation can be used to trigger a change in the structure or properties of a self-assembled system, leading to the development of "smart" materials that can respond to external stimuli.

Advancements in Stereoselective and Asymmetric Azide Chemistry

The development of stereoselective and asymmetric methods for the introduction and transformation of the azide group is a critical area of future research. The ability to control the stereochemistry of reactions involving azides is essential for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.

Significant efforts will be directed towards the development of new chiral catalysts for asymmetric azidation reactions. This includes the design of catalysts that can control the enantioselective addition of the azide nucleophile to prochiral substrates, such as alkenes and carbonyl compounds. The development of catalytic asymmetric versions of the Staudinger ligation and the aza-Wittig reaction will also be a major focus.

Furthermore, the use of chiral azidoaryl compounds as building blocks in asymmetric synthesis will be explored more extensively. The azide group can be used to introduce a nitrogen atom with a defined stereochemistry, which can then be elaborated into a variety of other functional groups. The development of methods for the diastereoselective reactions of chiral azidoaryl compounds will be crucial for their application in the synthesis of complex, stereochemically rich molecules.

The study of atropisomerism in sterically hindered azidoaryl compounds is another emerging area of interest. The restricted rotation around a single bond can lead to the existence of stable, non-interconvertible stereoisomers. The synthesis and study of atropisomeric azidoaryl compounds could lead to the discovery of new chiral ligands and catalysts with unique properties.

Computational Design of New Azidoaryl Compounds with Tunable Reactivity

Computational chemistry and molecular modeling will play an increasingly important role in the design of new azidoaryl compounds with tailored reactivity and properties. Density Functional Theory (DFT) calculations and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of azidoaryl compounds before they are synthesized in the laboratory. nih.gov

Future research will focus on the use of computational tools to design azidoaryl compounds with specific reactivity profiles. For example, by modifying the electronic properties of the aromatic ring through the introduction of electron-donating or electron-withdrawing substituents, it is possible to tune the reactivity of the azide group towards different reaction partners. Computational methods can be used to predict the effect of these substituents on the activation energy of a given reaction, allowing for the rational design of more efficient and selective transformations.

In addition to predicting reactivity, computational methods can also be used to design azidoaryl compounds with specific photophysical or materials properties. For example, time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of azidoaryl compounds, which is essential for their application in areas such as photochemistry and materials science.

The development of new computational models that can accurately predict the behavior of azidoaryl compounds in complex environments, such as in solution or at interfaces, will be a major challenge for future research. These models will need to take into account the effects of solvation, intermolecular interactions, and other environmental factors on the reactivity and properties of the azide group. The successful development of such models will provide a powerful tool for the in silico design of new functional molecules and materials based on the azidoaryl scaffold.

Q & A

Q. How can researchers optimize the synthesis of 1-azido-2-(propan-2-yl)benzene while minimizing side reactions?

Methodological Answer: Synthesis optimization involves systematic parameter variation (e.g., temperature, solvent polarity, stoichiometry) using factorial design principles . For aryl azides like this compound, the general procedure includes diazotization followed by azide substitution, but side reactions (e.g., decomposition or unintended cyclization) can occur. Researchers should:

  • Use low-temperature conditions (<5°C) to stabilize intermediates.
  • Employ polar aprotic solvents (e.g., DMF) to enhance azide stability .
  • Monitor reaction progress via TLC or inline spectroscopy.
  • Tabulate parameter effects:
ParameterOptimal RangeObserved Side Reaction
Temperature0–5°CDecomposition above 10°C
SolventDMF/THF (4:1)Cyclization in pure THF
Reaction Time2–4 hrsOver-substitution beyond 6 hrs

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Combined spectroscopic and chromatographic methods are critical:

  • NMR : Confirm regiochemistry via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR for azide proximity effects .
  • FT-IR : Detect the azide stretch (~2100 cm1^{-1}) and monitor degradation (e.g., NH stretches from decomposition byproducts).
  • HPLC-MS : Quantify purity and identify trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve structural ambiguities, though challenges arise from azide photosensitivity .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Azides are shock-sensitive and thermally unstable. Key protocols include:

  • Storage : In inert atmosphere (argon) at ≤–20°C, away from light .
  • Handling : Use blast shields and remote tools for scale-up (>1 g).
  • Decomposition Mitigation : Quench excess azides with aqueous sodium nitrite/urea to prevent accumulation .

Advanced Research Questions

Q. How can computational modeling guide the design of experiments for this compound in click chemistry applications?

Methodological Answer: Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations predict reactivity in Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Calculate transition states to identify steric hindrance from the isopropyl group.
  • Compare computed activation energies for ortho vs. para substituents .
  • Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants under varying Cu concentrations).
  • Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time parameter optimization .

Q. How should researchers resolve contradictions between theoretical predictions and experimental data for azide decomposition pathways?

Methodological Answer: Contradictions often arise from unaccounted environmental factors (e.g., surface adsorption, trace oxidants). Steps include:

Controlled Replication : Repeat experiments under inert vs. ambient conditions.

Surface Reactivity Analysis : Use microspectroscopic imaging (e.g., ToF-SIMS) to study decomposition on glass vs. stainless steel surfaces .

Sensitivity Analysis : Rank variables (e.g., light exposure, humidity) using Plackett-Burman design to isolate dominant factors .

Q. What interdisciplinary approaches enhance the study of this compound’s reactivity in confined environments (e.g., MOFs)?

Methodological Answer: Combine synthetic chemistry with materials science:

  • MOF Synthesis : Incorporate the compound into Zr-based MOFs to study steric effects on azide alignment.
  • In Situ Characterization : Use synchrotron XRD to monitor structural changes during reactions.
  • Kinetic Trapping : Compare diffusion rates in MOF pores vs. bulk solvent via pulsed-field gradient NMR .

Q. How can educators design problem-based learning (PBL) modules for training researchers in azide chemistry?

Methodological Answer: PBL modules should emphasize autonomy and iterative design:

  • Step 1 : Provide foundational lectures on azide safety and synthesis .
  • Step 2 : Assign open-ended problems (e.g., “Optimize yield under green chemistry constraints”).
  • Step 3 : Encourage use of SciFinder/Reaxys for literature-based experimental planning .
  • Step 4 : Implement peer-review sessions to critique procedural designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.